Lipophilicity Differential: CAS 649556-30-9 LogP Exceeds Tamoxifen by 0.34 Log Units
The calculated LogP of Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- is 6.68, compared to the experimental LogP of tamoxifen (6.34) . This represents a ΔLogP of +0.34, indicating approximately 2.2-fold greater partitioning into an organic phase under equivalent conditions. The elevated lipophilicity arises from the absence of the tertiary amine side chain present in tamoxifen, which also eliminates hydrogen-bond donor and acceptor capacity (0 HBD, 0 HBA versus tamoxifen: 0 HBD, 2 HBA) .
| Evidence Dimension | Lipophilicity (LogP) and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | LogP = 6.68; HBD = 0; HBA = 0 |
| Comparator Or Baseline | Tamoxifen: LogP = 6.34 (experimental); HBD = 0; HBA = 2 |
| Quantified Difference | ΔLogP = +0.34; ~2.2× greater organic-phase partitioning; 0 vs. 2 HBA |
| Conditions | Calculated LogP (Chemsrc) vs. experimental LogP (LabNetwork); hydrogen bond counts from computed molecular descriptors |
Why This Matters
Higher lipophilicity without hydrogen-bonding capacity alters chromatographic retention, solubility in non-polar media, and membrane partitioning behavior, making this compound distinctly suitable as a non-polar reference standard or intermediate where tamoxifen's polarity would confound results.
- [1] ChemBioFrance. Tamoxifen. Experimental LogP: 6.342. LabNetwork LN00198968. View Source
